Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate
CAS No.:
Cat. No.: VC17869196
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO3 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | propan-2-yl 2-oxo-1H-pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H11NO3/c1-6(2)13-9(12)7-4-3-5-10-8(7)11/h3-6H,1-2H3,(H,10,11) |
| Standard InChI Key | DLNSPIKCRMWPIE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C1=CC=CNC1=O |
Introduction
Chemical Identity and Structural Features
Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 1315560-26-9) possesses the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its structure features a partially unsaturated dihydropyridine ring fused with a ketone group at position 2 and an isopropyl ester moiety at position 3 (Figure 1). The dihydropyridine core confers rigidity and planar geometry, while the ester group enhances solubility in organic solvents, making it amenable to further chemical modifications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| CAS Number | 1315560-26-9 |
| IUPAC Name | Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate |
Synthesis and Production Methods
The synthesis of isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step condensation and cyclization reactions. One common approach begins with the reaction of ethyl aminocrotonate with malonic acid derivatives under acidic conditions, followed by cyclization to form the dihydropyridine ring. The isopropyl ester group is introduced via esterification using isopropyl alcohol and a catalytic acid, such as sulfuric acid. Industrial-scale production often employs continuous flow reactors to optimize yield and purity, with automated systems ensuring precise control over reaction parameters like temperature and pH.
Key steps in the synthesis include:
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Condensation: Formation of the intermediate enamine through nucleophilic attack.
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Cyclization: Ring closure facilitated by intramolecular dehydration.
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Esterification: Introduction of the isopropyl group via alcoholysis.
Purification is achieved through recrystallization or chromatographic techniques, yielding a final product with >95% purity.
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for developing kinase inhibitors, with structural modifications (e.g., fluorination at position 5) enhancing selectivity and potency. Derivatives have shown promise in preclinical models of leukemia and mastocytosis, warranting further investigation in clinical trials.
Antimicrobial Agents
Its activity against drug-resistant S. aureus strains positions it as a candidate for combination therapies with β-lactam antibiotics, potentially overcoming resistance mechanisms like penicillin-binding protein (PBP) alterations.
Structural Analogues and Comparative Analysis
Table 2: Comparison with Related Dihydropyridine Derivatives
| Compound Name | Molecular Formula | Key Modifications | Biological Activity |
|---|---|---|---|
| 1-Methyl-2-oxo-dihydropyridine-3-carboxylate | C₇H₇NO₃ | Methyl at position 1 | Weak kinase inhibition |
| 6-Isopropyl-2-oxo-pyridine-3-carboxylic acid | C₉H₁₁NO₃ | Isopropyl at position 6 | Enhanced antibacterial activity |
| Ethyl 5-fluoro-2-oxo-dihydropyridine-3-carboxylate | C₈H₈FNO₄ | Fluorine at position 5 | Improved metabolic stability |
The isopropyl substitution at position 3 in isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate uniquely balances lipophilicity and steric bulk, optimizing receptor binding compared to methyl or ethyl analogues.
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